molecular formula C27H29NaO19S B020344 Rutocide CAS No. 108916-86-5

Rutocide

Cat. No. B020344
M. Wt: 712.6 g/mol
InChI Key: MBAMAVJZWODBKH-ZAAWVBGYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rutocide is a bioactive compound found in various plant species, including citrus fruits, buckwheat, and tea. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism Of Action

The mechanism of action of rutocide is not fully understood, but studies suggest that it exerts its biological effects through various pathways, including the modulation of cellular signaling pathways, inhibition of reactive oxygen species generation, and activation of antioxidant enzymes. Rutocide has been shown to regulate the expression of genes involved in inflammation and oxidative stress, leading to the suppression of these pathological processes.

Biochemical And Physiological Effects

Rutocide has been shown to possess a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to scavenge free radicals and prevent lipid peroxidation, which can lead to cellular damage. Rutocide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the expression of anti-inflammatory cytokines, such as IL-10. In addition, rutocide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using rutocide in lab experiments is its wide range of biological activities, which can be utilized for various research applications. However, one of the limitations of rutocide research is its low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the purity and quality of rutocide can vary depending on the extraction method and source, which can affect the reproducibility and accuracy of the results.

Future Directions

Future research on rutocide should focus on its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Studies should also investigate the optimal dosage and administration methods of rutocide for maximum efficacy and safety. In addition, the development of novel extraction and purification methods for rutocide can help improve its purity and quality, leading to more accurate and reproducible results. Finally, the use of rutocide in combination with other bioactive compounds or drugs can help enhance its biological activities and improve its therapeutic potential.

Synthesis Methods

Rutocide can be extracted from various plant sources using different methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method for the isolation of rutocide is by using solvent extraction, where the plant material is macerated with a solvent such as ethanol, methanol, or water, followed by filtration and evaporation of the solvent. The resulting crude extract is then purified using chromatography techniques such as column chromatography, thin-layer chromatography, or high-performance liquid chromatography.

Scientific Research Applications

Rutocide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. It has been shown to possess antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation, two major factors contributing to the development of these diseases.

properties

CAS RN

108916-86-5

Product Name

Rutocide

Molecular Formula

C27H29NaO19S

Molecular Weight

712.6 g/mol

IUPAC Name

sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate

InChI

InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

MBAMAVJZWODBKH-ZAAWVBGYSA-M

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

synonyms

utin sodium sulfate
rutin sulfate
rutin sulfate, monosodium salt, monohydrogen

Origin of Product

United States

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